3-Methyl-N-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)butanamide
CAS No.:
Cat. No.: VC13799093
Molecular Formula: C17H26BNO5S
Molecular Weight: 367.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H26BNO5S |
|---|---|
| Molecular Weight | 367.3 g/mol |
| IUPAC Name | 3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylbutanamide |
| Standard InChI | InChI=1S/C17H26BNO5S/c1-12(2)11-15(20)19-25(21,22)14-9-7-13(8-10-14)18-23-16(3,4)17(5,6)24-18/h7-10,12H,11H2,1-6H3,(H,19,20) |
| Standard InChI Key | ZKZGJTRGSVGDOG-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC(=O)CC(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC(=O)CC(C)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s IUPAC name, 3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylbutanamide, reflects its three primary components:
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A pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which enhances stability and reactivity in cross-coupling reactions.
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A phenylsulfonyl moiety, providing electrophilic character and facilitating nucleophilic substitution.
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A 3-methylbutanamide tail, contributing to solubility and steric effects.
The molecular formula is C₁₇H₂₆BNO₅S, with a calculated molecular weight of 367.3 g/mol. The SMILES notation (B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC(=O)CC(C)C) and InChIKey (ZKZGJTRGSVGDOG-UHFFFAOYSA-N) further clarify its connectivity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₆BNO₅S | |
| Molecular Weight | 367.3 g/mol | |
| Purity | 97% | |
| CAS Number | 2828439-76-3 | |
| PubChem CID | 163201375 |
Synthesis and Manufacturing
Industrial Availability
Aaron Chemicals offers the compound at $21.00/100 mg, scaling to $96.00/1 g, with global stock availability . Vulcan Chem similarly lists it under research-grade specifications, emphasizing its role in cross-coupling applications.
Physicochemical Properties
Stability and Reactivity
The pinacol boronic ester group confers moisture sensitivity, necessitating anhydrous storage. The sulfonyl group enhances electrophilicity, making the compound reactive toward nucleophiles like amines or alcohols.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic ester, this compound participates in Suzuki-Miyaura reactions, forming biaryl or heteroaryl linkages critical to drug discovery. For example, coupling with aryl halides could yield biphenyl sulfonamides, a scaffold prevalent in COX-2 inhibitors.
Pharmaceutical Intermediate
The sulfonamide group is a hallmark of antimicrobial agents (e.g., sulfa drugs). Functionalization of the boronic ester enables late-stage diversification, streamlining the synthesis of targeted therapeutics.
Table 2: Comparison with Related Boronic Esters
| Compound Name | Molecular Formula | Key Difference | Application |
|---|---|---|---|
| 3-Methyl-N-(4-(pinacol boronate)phenyl)butanamide | C₁₇H₂₆BNO₃ | Lacks sulfonyl group | Polymer chemistry |
| 3-Methyl-4-(pinacol boronate)aniline | C₁₃H₁₉BNO₂ | Aniline substituent | Fluorescent probes |
Future Research Directions
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Expanding Synthetic Utility: Investigating its use in photoinduced cross-couplings or C–H functionalization.
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Biological Profiling: Assessing antimicrobial or anti-inflammatory activity given the sulfonamide motif.
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Materials Science: Incorporating into metal-organic frameworks (MOFs) for catalytic applications.
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